2-Oxopyrrolidine-3-carbonitrile 2-Oxopyrrolidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 89322-69-0
VCID: VC3284980
InChI: InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8)
SMILES: C1CNC(=O)C1C#N
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol

2-Oxopyrrolidine-3-carbonitrile

CAS No.: 89322-69-0

Cat. No.: VC3284980

Molecular Formula: C5H6N2O

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopyrrolidine-3-carbonitrile - 89322-69-0

Specification

CAS No. 89322-69-0
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name 2-oxopyrrolidine-3-carbonitrile
Standard InChI InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8)
Standard InChI Key CCWGQTWRNZHJPC-UHFFFAOYSA-N
SMILES C1CNC(=O)C1C#N
Canonical SMILES C1CNC(=O)C1C#N

Introduction

Chemical Structure and Properties

Molecular Structure

2-Oxopyrrolidine-3-carbonitrile features a five-membered pyrrolidine ring with a carbonyl group at the 2-position and a cyano group (C≡N) at the 3-position. This arrangement creates a compound with multiple reactive sites and potential for further functionalization. The basic structure consists of a nitrogen-containing heterocycle with specific functional groups that contribute to its chemical behavior and potential applications in various fields.

Physical Properties

The physical properties of 2-Oxopyrrolidine-3-carbonitrile are characterized by its molecular weight and structural features that influence its behavior in various environments. While specific data on this exact compound is limited in the provided sources, related pyrrolidine derivatives with similar functional groups typically exhibit the following general properties:

PropertyTypical Value/Characteristic
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents
StabilityGenerally stable at room temperature
DegradationMay degrade under light or high-temperature conditions

Spectroscopic Characteristics

The spectroscopic profile of 2-Oxopyrrolidine-3-carbonitrile and related compounds provides valuable information for structural confirmation and purity assessment. Typical spectroscopic features include:

Spectroscopic MethodCharacteristic Features
IR SpectroscopyStrong C=O absorption (1680-1750 cm⁻¹); C≡N stretch (2200-2260 cm⁻¹)
¹H-NMRDistinctive pyrrolidine ring proton signals
¹³C-NMRCarbonyl carbon (δ ~170 ppm); nitrile carbon (δ ~120 ppm)

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 2-Oxopyrrolidine-3-carbonitrile and related compounds typically involves multi-step organic reactions. While the search results don't provide specific synthetic routes for the unsubstituted compound, approaches used for similar structures can be adapted. For pyrrolidine derivatives, cyclization reactions are fundamental to forming the core ring structure .

Cyclization Methods

One approach to synthesizing pyrrolidine rings involves the reaction of appropriate precursors that can undergo cyclization to form the five-membered ring. For compounds similar to 2-Oxopyrrolidine-3-carbonitrile, this may involve:

  • Formation of intermediates containing the required functional groups

  • Cyclization under appropriate conditions to form the pyrrolidine ring

  • Introduction or modification of the carbonyl and nitrile groups at the desired positions

The selection of starting materials and reaction conditions significantly influences the yield and purity of the final product .

Optimization Techniques

Various optimization techniques can enhance the synthesis of 2-Oxopyrrolidine-3-carbonitrile:

TechniqueDescriptionBenefit
Temperature ControlPrecise regulation of reaction temperatureImproved yield and selectivity
Solvent SelectionChoice of appropriate solvents based on solubility and reactivityEnhanced reaction efficiency
Catalyst UtilizationApplication of specific catalystsAcceleration of reaction rates
Purification MethodsImplementation of chromatography or recrystallizationIncreased product purity

Chemical Reactivity

Key Transformations

Based on the reactivity of similar compounds, 2-Oxopyrrolidine-3-carbonitrile can potentially undergo several important transformations:

TransformationReagentsResulting Functionality
Nitrile ReductionReducing agents (e.g., LiAlH₄)Primary amine
Nitrile HydrolysisAcid/base catalystsCarboxylic acid
Carbonyl ReductionNaBH₄ or similarAlcohol
N-SubstitutionAlkyl halides, baseN-substituted derivatives

Biological Activity and Applications

Research Applications

In the field of chemical research, 2-Oxopyrrolidine-3-carbonitrile serves as:

  • An intermediate in the synthesis of more complex bioactive molecules

  • A building block for creating compound libraries for drug discovery

  • A model compound for studying structure-activity relationships

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-Oxopyrrolidine-3-carbonitrile, each with distinct properties and applications:

CompoundStructural DifferenceNotable Characteristics
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrileAddition of 4-methoxyphenyl group at N-positionEnhanced lipophilicity and potential binding capabilities
2,3-Dioxo-5-arylpyrrolidinesAdditional carbonyl at 3-position; aryl group at 5-positionDifferent reactivity profile due to dicarbonyl system
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrileAddition of oxetane ring at 3-positionModified spatial arrangement affecting biological interactions

Structure-Property Relationships

Synthesis of Derivatives

N-Substituted Derivatives

The synthesis of N-substituted derivatives of 2-Oxopyrrolidine-3-carbonitrile represents an important area of research for developing compounds with enhanced properties. General approaches to N-substitution include:

  • Direct alkylation or arylation of the nitrogen atom

  • Construction of the pyrrolidine ring with pre-substituted nitrogen precursors

  • Functional group interconversion after the basic ring structure is formed

Functionalization at Other Positions

Beyond N-substitution, functionalization at other positions of the 2-Oxopyrrolidine-3-carbonitrile scaffold can lead to diverse derivatives with modified properties:

PositionPossible ModificationsSynthetic Approach
3-PositionAlkylation adjacent to nitrileBase-mediated reactions
4-PositionIntroduction of various substituentsPrecursor modification before cyclization
5-PositionAddition of functional groupsSelection of appropriately substituted starting materials

The synthesis of 2,3-dioxo-5-arylpyrrolidines through reactions involving sodium diethyl oxalacetate demonstrates the potential for introducing aryl groups at the 5-position .

Analytical Methods

Identification and Characterization

Various analytical techniques are employed for the identification and characterization of 2-Oxopyrrolidine-3-carbonitrile and its derivatives:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, with characteristic signals for the pyrrolidine ring protons and carbon atoms

  • Infrared (IR) spectroscopy reveals functional group presence, with distinctive bands for the carbonyl and nitrile groups

  • Mass Spectrometry (MS) determines molecular weight and fragmentation patterns, aiding in structural confirmation

Future Research Directions

Synthetic Methodology Development

Future research on 2-Oxopyrrolidine-3-carbonitrile may focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Stereoselective synthesis methods for creating optically pure derivatives

  • Application of flow chemistry techniques for scalable production

Biological Activity Exploration

The exploration of biological activities represents a promising direction for future research:

  • Systematic structure-activity relationship studies to identify optimal substituents for specific biological targets

  • Investigation of potential applications in neuroscience, antimicrobial therapy, and other therapeutic areas

  • Detailed mechanistic studies to understand the molecular basis of observed biological effects

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